2-(3-chlorophenyl)-2-methoxy-N-methylethanamine
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Overview
Description
2-(3-chlorophenyl)-2-methoxy-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a 3-chlorophenyl group, a methoxy group, and a N-methyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2-methoxy-N-methylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and methoxyamine.
Formation of Intermediate: The 3-chlorobenzaldehyde is reacted with methoxyamine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Methylation: The final step involves the methylation of the amine using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2-methoxy-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Azides or thiol derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-2-methoxy-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2-methoxy-N-methylethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-2-methoxyethanamine: Lacks the N-methyl group.
2-(3-chlorophenyl)-2-methoxy-N-ethylethanamine: Contains an ethyl group instead of a methyl group.
2-(4-chlorophenyl)-2-methoxy-N-methylethanamine: Chlorine atom is positioned at the 4th position instead of the 3rd.
Uniqueness
2-(3-chlorophenyl)-2-methoxy-N-methylethanamine is unique due to the specific positioning of the chlorine atom and the presence of both methoxy and N-methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methoxy-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12-7-10(13-2)8-4-3-5-9(11)6-8/h3-6,10,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQPVRLLINQTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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